
N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Vue d'ensemble
Description
N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C13H14N6O and its molecular weight is 270.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Researchers have been actively exploring the synthesis of novel compounds with the pyrazole and oxadiazole moieties, given their significant potential in various fields. For instance, the work by Matiichuk, Potopnyk, and Obushak (2009) delved into the synthesis and reactions of compounds related to pyrazole and oxadiazole, demonstrating their versatility in forming new chemical structures through reactions with malonic acid and other reagents, leading to various derivatives with potential application in medicinal chemistry and material science Matiichuk, Potopnyk, & Obushak, 2009.
Biological Screening and Pharmacological Evaluation
Compounds featuring the pyrazole and oxadiazole scaffolds have been evaluated for their biological activities. For example, Kulkarni et al. (2021) synthesized a series of pyrazolyl-1,2,4-oxadiazole derivatives and screened them for antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents Kulkarni, Sarda, Khandebharad, Farooqui, & Agrawal, 2021. Similarly, Faheem (2018) investigated the pharmacological potential of oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions, underscoring the therapeutic potential of these compounds Faheem, 2018.
Insecticidal Activity and SAR Studies
The insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been a subject of interest due to their effectiveness against pests. Qi et al. (2014) synthesized a series of such analogs and evaluated their insecticidal activities against Plutella xylostella, providing insights into the structure-activity relationships that could guide the development of new insecticides Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014.
Corrosion Inhibition and Antimicrobial Applications
The corrosion inhibition properties and antimicrobial activities of pyrazole and pyrazolone derivatives have also been explored. Sayed et al. (2018) investigated the efficiency of these compounds as corrosion inhibitors for copper alloy and evaluated their antimicrobial activities, highlighting their potential in industrial applications Sayed, Azab, Anwer, Raouf, & Negm, 2018.
Propriétés
IUPAC Name |
3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-15-12-9(10(14)17-18-12)13-16-11(19-20-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H4,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPSDULPHZFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
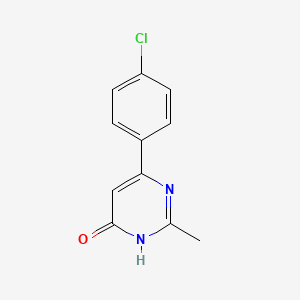
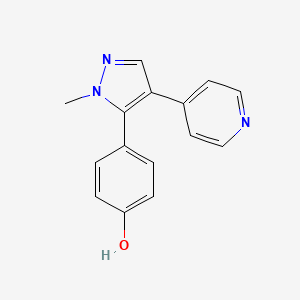
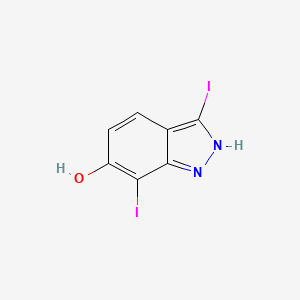


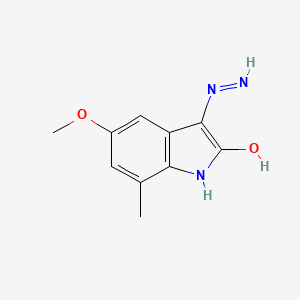
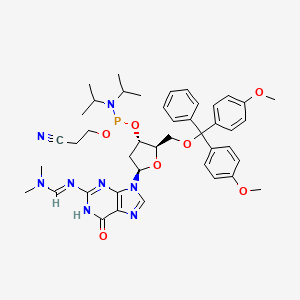
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
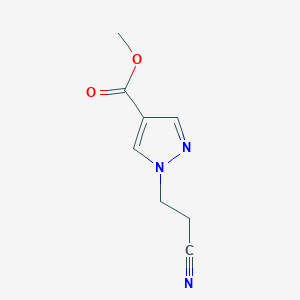

![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)

